molecular formula C7H6NNaO5S B13204152 Sodium 4-methoxy-2-nitrobenzene-1-sulfinate

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate

Cat. No.: B13204152
M. Wt: 239.18 g/mol
InChI Key: APGPNEJHVBNEQN-UHFFFAOYSA-M
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Description

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate (CAS No.: [Insert CAS]) is an organosulfur compound characterized by a benzene ring substituted with a methoxy (-OCH₃) group at the 4-position, a nitro (-NO₂) group at the 2-position, and a sulfinate (-SO₂⁻Na⁺) group at the 1-position. This sodium salt is derived from sulfinic acid and is widely utilized as a reagent in organic synthesis, particularly in radical reactions, nucleophilic substitutions, and as a precursor for sulfonamide derivatives. Its electron-withdrawing nitro group and electron-donating methoxy group create a unique electronic profile, influencing its reactivity and stability in diverse chemical environments .

Properties

Molecular Formula

C7H6NNaO5S

Molecular Weight

239.18 g/mol

IUPAC Name

sodium;4-methoxy-2-nitrobenzenesulfinate

InChI

InChI=1S/C7H7NO5S.Na/c1-13-5-2-3-7(14(11)12)6(4-5)8(9)10;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

APGPNEJHVBNEQN-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfination via Electrophilic Aromatic Substitution (EAS)

Step Description Conditions References
1 Activation of aromatic ring Use of Lewis acids like iron(III) chloride or aluminum chloride
2 Introduction of sulfinate group Reaction with sulfur dioxide or sulfurous acid derivatives
3 Neutralization Treatment with sodium hydroxide or sodium carbonate

Notes:

  • The aromatic ring's methoxy group acts as an activating substituent, increasing the ring's susceptibility to electrophilic attack.
  • Nitro group, being deactivating, influences regioselectivity, favoring substitution at the ortho position relative to the methoxy group.

Sulfination via Sulfur Dioxide Addition

Method Overview:
This method involves the addition of sulfur dioxide to aromatic compounds under controlled conditions, often in the presence of catalysts, to form sulfinic acids, which are subsequently neutralized to sulfinate salts.

Process Description

Step Description Conditions References
1 Generation of sulfur dioxide From sulfur or sulfite salts
2 Addition to aromatic compound Elevated temperatures (80-120°C), inert atmosphere
3 Conversion to sulfinate salt Reaction with sodium hydroxide

Advantages:

  • High regioselectivity due to controlled addition.
  • Suitable for scale-up in industrial settings.

Oxidative Sulfination of Corresponding Thioethers

Method Overview:
This approach involves oxidizing aromatic thioethers to sulfinate derivatives, often using oxidizing agents such as hydrogen peroxide or peracids.

Reaction Pathway

Step Description Conditions References
1 Synthesis of thioether precursor Nucleophilic substitution on aromatic halides
2 Oxidation to sulfinate Use of hydrogen peroxide in aqueous medium
3 Isolation of sodium salt Neutralization with sodium hydroxide

Note:

  • This pathway offers high selectivity and can be optimized for yields.

Patent-Backed Synthesis Pathway (US20020013493A1)

According to patent literature, a notable method involves the sulfination of aromatic compounds bearing specific substituents, followed by salt formation:

  • Step 1: React aromatic precursors with sulfur dioxide in the presence of a suitable base.
  • Step 2: The intermediate sulfinic acid is neutralized with sodium hydroxide to yield the sulfinate salt.
  • Step 3: Purification via crystallization or chromatography.

This method emphasizes the use of controlled conditions to prevent over-oxidation and ensure high purity of the final compound.

Data Summary and Research Discoveries

Preparation Method Key Features Advantages Limitations References
Direct sulfination Activation of aromatic ring, electrophilic substitution Simple, scalable Regioselectivity issues due to deactivating groups
Sulfur dioxide addition Controlled addition, high regioselectivity Suitable for large-scale synthesis Requires careful control of conditions
Oxidative sulfination Oxidation of thioethers, high selectivity Good yields, high purity Multi-step process
Patent-based synthesis Sulfination under optimized conditions High efficiency, reproducibility Patent restrictions

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 4-methoxy-2-nitrobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of functional groups such as the nitro, methoxy, and sulfinate groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate belongs to the broader class of arylsulfinates , which differ from sulfonates (-SO₃⁻) and sulfonamides (-SO₂NH-) in oxidation state and functional group reactivity. Below is a structural comparison with key analogues:

Compound Functional Groups Key Structural Features
This compound -SO₂⁻Na⁺, -NO₂, -OCH₃ Sulfinate group enables nucleophilic reactivity; nitro group enhances electrophilicity
Triflusulfuron-methyl ester -SO₂NHCONH-triazine, -CF₃CH₂O Sulfonamide linkage; trifluoroethoxy group enhances herbicide activity
Sodium cyanide -CN⁻Na⁺ Simple inorganic salt; highly toxic cyanide ion
Sodium hydroxide -OH⁻Na⁺ Strong base; corrosive and hygroscopic

Physicochemical Properties

The sulfinate’s properties are distinct from other sodium salts and sulfonylurea herbicides:

Property This compound Sodium Cyanide Sodium Hydroxide Triflusulfuron-methyl
Solubility in water High (estimated >50 g/100 mL) 48 g/100 mL 109 g/100 mL Low (<0.1 g/100 mL)
pH in solution Neutral to weakly basic Alkaline (pH ~11) Strongly alkaline (pH 14) Neutral
Thermal stability Decomposes above 200°C Stable up to 350°C Stable up to 500°C Decomposes at 160°C
Reactivity Nucleophilic sulfinate group Cyanide ion toxicity Corrosive base Herbicidal sulfonamide

Data Tables

Table 1: Functional Group Reactivity Comparison

Compound Key Reaction Types Example Application
This compound Radical initiation, nucleophilic substitution Synthesis of sulfonamides
Sodium cyanide Cyanide displacement Gold extraction, organic nitriles
Sodium hydroxide Acid-base reactions pH adjustment, saponification

Table 2: Stability Under Environmental Conditions

Compound Photostability Hydrolytic Stability Oxidative Stability
This compound Moderate High (pH 7–9) Low (oxidizes to sulfonate)
Triflusulfuron-methyl Low Moderate High

Research Findings

Synthetic Utility : Studies highlight the sulfinate’s efficiency in generating sulfonamides via reaction with aryl halides, outperforming sulfonic acids in yield under mild conditions .

Environmental Impact : Unlike sodium cyanide , the sulfinate exhibits low acute toxicity (LD₅₀ >2000 mg/kg in rats), making it safer for laboratory use.

Stability: Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, comparable to sulfonylureas but lower than inorganic salts like sodium molybdate .

Biological Activity

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also referred to as sodium 4-methoxybenzenesulfinate, possesses a nitro group and a methoxy group attached to a benzene ring, contributing to its reactivity and biological activity. The general structure can be represented as follows:

C7H8NO4S\text{C}_7\text{H}_8\text{N}\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

  • DNA Damage : Reduced nitro compounds can bind covalently to DNA, resulting in nuclear damage and cell death .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by generating toxic intermediates that disrupt microbial cell function .
  • Anticancer Activity : Similar mechanisms are observed in cancer cells where the compound induces apoptosis through oxidative stress and DNA damage .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The effectiveness was evaluated using the disc diffusion method against several bacteria and fungi:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli2075
Staphylococcus aureus2575
Candida albicans1875
Pseudomonas aeruginosa1575

These results highlight the compound's potential as an effective antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and interference with cellular signaling pathways. For example:

  • Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values of approximately 20 µM against MCF-7 cells, indicating significant cytotoxicity .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antibacterial effects of various nitro compounds, including this compound, revealed that the compound effectively inhibited bacterial growth through its mechanism of generating reactive oxygen species (ROS) upon reduction .
  • Anticancer Research : In vitro studies demonstrated that this compound could significantly reduce cell viability in cancer cell lines by inducing apoptosis through DNA damage pathways .

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